7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by a fused ring system that includes a pyridine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-amino-3-cyanopyridine with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrido[2,3-d]pyrimidin-4(3H)-one structure. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of various substituted pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.
Scientific Research Applications
7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key signaling pathways, leading to therapeutic effects such as reduced cell proliferation in cancer .
Comparison with Similar Compounds
7-Deazaadenine: A compound with a similar pyrido[2,3-d]pyrimidine core but lacking the methoxy group.
Pyrrolo[2,3-d]pyrimidine: Another related compound with a fused pyrrole ring instead of a pyridine ring.
Uniqueness: 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold for drug development .
Biological Activity
7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group at the 7-position and a pyrimidinone core, which is crucial for its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. A study reported that certain derivatives achieved IC50 values in the low micromolar range against lung cancer cell lines (A549 and H1975) .
Compound | IC50 (A549) | IC50 (H1975) |
---|---|---|
B1 | 0.441 μM | 0.087 μM |
B7 | 0.441 μM | 0.023 μM |
These findings suggest that modifications to the pyrido[2,3-d]pyrimidine scaffold can enhance cytotoxicity against specific cancer types.
Cannabinoid Receptor Modulation
This compound has been identified as an antagonist or inverse agonist of the Cannabinoid-1 (CB1) receptor. This receptor is implicated in various neurological conditions. The modulation of CB1 receptors by this compound may offer therapeutic benefits in treating disorders such as anxiety, cognitive deficits, and neuroinflammatory diseases .
The mechanism through which this compound exerts its biological effects is primarily through inhibition of specific kinases involved in cell signaling pathways. For example, compounds with similar structures have been shown to inhibit EGFR mutations associated with non-small cell lung cancer (NSCLC), indicating a potential role in targeted cancer therapies .
Study on Antitumor Effects
In a study focused on the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives, researchers found that introducing specific side chains significantly improved the antitumor efficacy of these compounds. Notably, derivatives with N-methylpyrazole substitutions showed enhanced activity against resistant cancer cell lines .
Neurological Applications
A patent describes the use of pyrido[2,3-d]pyrimidine derivatives for treating neurological disorders by targeting CB1 receptors. The therapeutic implications include potential treatments for Alzheimer's disease and other cognitive disorders .
Properties
IUPAC Name |
7-methoxy-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-6-3-2-5-7(11-6)9-4-10-8(5)12/h2-4H,1H3,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFMTZVUQJPUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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